2-(4-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
CAS No.:
Cat. No.: VC18246479
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4O |
|---|---|
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide |
| Standard InChI | InChI=1S/C10H18N4O/c1-7(2)8(3)13-10(15)6-14-5-9(11)4-12-14/h4-5,7-8H,6,11H2,1-3H3,(H,13,15) |
| Standard InChI Key | JWMJUCBIAGOBAP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)NC(=O)CN1C=C(C=N1)N |
Introduction
2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is a complex organic compound featuring a pyrazole ring and an acetamide functional group. Its molecular formula is C10H18N4O, with a molecular weight of approximately 210.28 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in interacting with enzymes and receptors involved in inflammation and cancer pathways.
Biological Activities and Potential Applications
Research indicates that this compound exhibits significant biological activities, particularly in interacting with enzymes and receptors involved in inflammation and cancer pathways. These interactions are crucial for determining its therapeutic potential and side effects.
| Biological Activity | Description |
|---|---|
| Inflammation Pathways | Interaction with enzymes involved in inflammation |
| Cancer Pathways | Interaction with receptors involved in cancer progression |
Similar Compounds
Several compounds share structural similarities with 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide. These include:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 2-(4-Nitro-1H-pyrazol-1-yl)ethanol | 42027-81-6 | 0.77 | Contains a nitro group instead of an amino group |
| 3-(1H-Pyrazol-1-yl)propane-1,2-diol | 98484-49-2 | 0.75 | Features a propane backbone |
| (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 | 0.75 | Has a methyl substitution on the pyrazole |
| Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | 802269-97-2 | 0.80 | An ester derivative with potential different reactivity |
These compounds highlight the unique aspects of 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide, particularly its specific substituents that influence its biological activity and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume